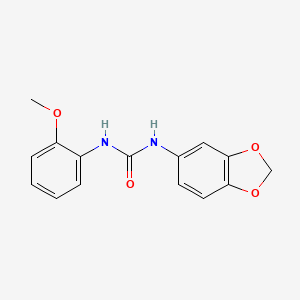![molecular formula C15H21NO3 B5264908 2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5264908.png)
2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound with a molecular formula C16H23NO3. It is commonly known as MTEA and is a member of the acetamide family. MTEA has been studied extensively due to its potential applications in scientific research. In
Mécanisme D'action
The exact mechanism of action of MTEA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. MTEA has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTEA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTEA has also been shown to increase the levels of certain neurotransmitters such as GABA and serotonin. Additionally, MTEA has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MTEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. MTEA has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, MTEA has some limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, MTEA has not been extensively studied in vivo, so its potential effects on living organisms are not fully understood.
Orientations Futures
There are several potential future directions for research on MTEA. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of MTEA for this application. Additionally, MTEA could be studied for its potential as an anti-cancer agent. Finally, research could be conducted to better understand the mechanism of action of MTEA and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, MTEA is a chemical compound with potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. MTEA has also been studied for its potential as a treatment for neurodegenerative diseases. While MTEA has several advantages for use in lab experiments, it also has some limitations. Future research should focus on determining the efficacy and safety of MTEA for various applications and on identifying potential targets for therapeutic intervention.
Méthodes De Synthèse
MTEA can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-methylphenol with chloroacetyl chloride to produce 2-(2-methylphenoxy)acetamide. This intermediate product is then reacted with tetrahydrofuran and sodium hydride to produce 2-(2-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide (MTEA).
Applications De Recherche Scientifique
MTEA has been studied for its potential applications in scientific research. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MTEA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-6-3-4-7-13(11)19-10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHRADAXNUHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}indoline-2-carboxamide](/img/structure/B5264825.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5264831.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)propanamide](/img/structure/B5264858.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5264877.png)
![2-ethyl-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B5264884.png)

![3-{2-[(cyclopropylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5264890.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5264894.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5264895.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B5264905.png)
![N-(5-chloro-2-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264922.png)
![N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5264925.png)
